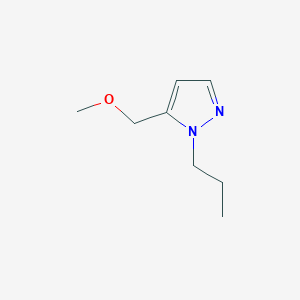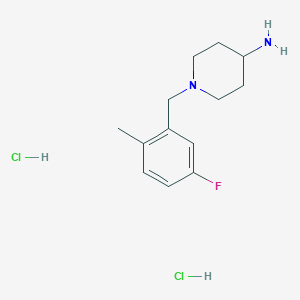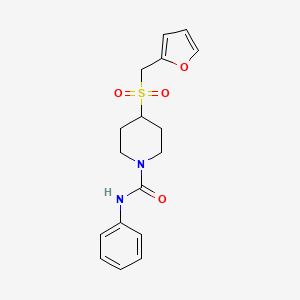![molecular formula C18H17N5O3S B2926308 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 886965-58-8](/img/structure/B2926308.png)
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazine derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions, which are reactions where three or more reactants combine to form a product . In the case of 1,2,4-triazine derivatives, the synthesis could involve the reaction of a 1,2,4-triazine with an appropriate sulfanyl compound and a phenoxyphenyl compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . Additionally, the compound contains a sulfanyl group (-SH) and a phenoxyphenyl group, which likely contribute to its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound could be quite complex due to the presence of several functional groups. The amino group (-NH2) and the sulfanyl group (-SH) could potentially undergo a variety of reactions, including acid-base reactions, redox reactions, and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups (such as the amino and sulfanyl groups) could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) discusses a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The synthesis involves acetylation and subsequent reactions leading to the creation of compounds for pharmacological activity investigations. This research highlights the synthetic pathways that could be relevant for creating derivatives of the compound (Zaki, Radwan, & El-Dean, 2017).
Biological Activity
G. Mazzone et al. (1987) describe the synthesis and biological activity of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, showcasing anti-inflammatory and analgesic activities. This study indicates the potential therapeutic applications of chemically similar compounds, suggesting a pathway for exploring the biological activities of our compound of interest (Mazzone et al., 1987).
Antimicrobial Activity
J.J. Majithiya and B. Bheshdadia (2022) conducted a study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, which could offer insights into the antimicrobial potential of similar compounds. The research focuses on novel derivatives showing activity against selected bacterial and fungal strains, underscoring the importance of structural modifications for enhancing antimicrobial properties (Majithiya & Bheshdadia, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-17(25)23(19)18(22-21-12)27-11-16(24)20-13-7-9-15(10-8-13)26-14-5-3-2-4-6-14/h2-10H,11,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLUPBOLWFXTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


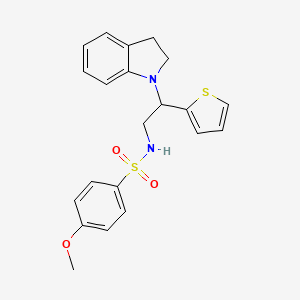
![3-{5-[1-(2-Thienylsulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2926229.png)
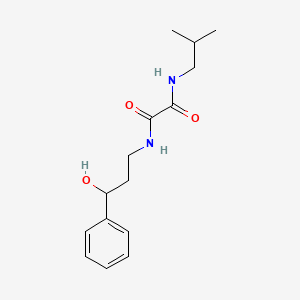
![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)
![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)
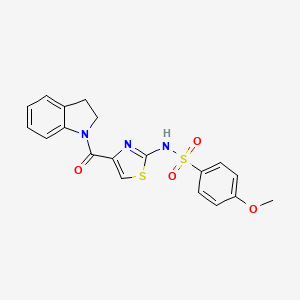
![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2926239.png)
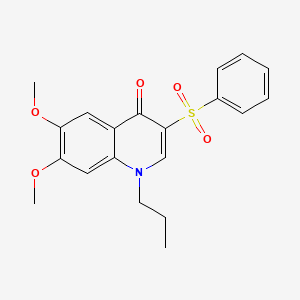
![4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2926242.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)
